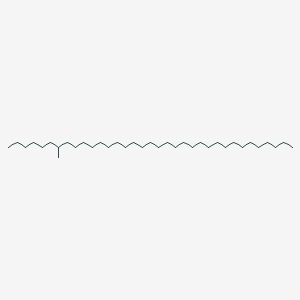
7-Methyl-pentatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-pentatriacontane: is an aliphatic hydrocarbon with the molecular formula C36H74 . It is a branched alkane, specifically a methyl-substituted pentatriacontane. This compound is part of a larger class of long-chain hydrocarbons that are often found in natural sources such as plant waxes and insect cuticles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 7-Methyl-pentatriacontane typically involves the alkylation of pentatriacontane with a methyl group. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst .
Industrial Production Methods: : Industrial production of long-chain alkanes like this compound often involves the catalytic hydrogenation of fatty acids or esters derived from natural sources. This process is carried out under high pressure and temperature conditions to achieve the desired hydrocarbon chain length and branching .
Análisis De Reacciones Químicas
Types of Reactions: : 7-Methyl-pentatriacontane, like other alkanes, primarily undergoes reactions such as:
Oxidation: This reaction typically requires strong oxidizing agents and can lead to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation if present.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms under UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
7-Methyl-pentatriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studied for its role in the cuticular waxes of insects and plants, which are crucial for water retention and protection against environmental stress.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in the formulation of cosmetics and personal care products
Mecanismo De Acción
The mechanism by which 7-Methyl-pentatriacontane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signaling pathways and membrane protein functions .
Comparación Con Compuestos Similares
Similar Compounds
Pentatriacontane (C35H72): A straight-chain alkane with similar physical properties but lacks the methyl substitution.
15-Methyl-pentatriacontane (C36H74): Another methyl-substituted pentatriacontane with the methyl group at a different position.
17-Methyl-pentatriacontane (C36H74): Similar to this compound but with the methyl group at the 17th position
Uniqueness: : this compound is unique due to its specific methyl substitution, which can influence its physical properties such as melting point and solubility. This structural variation can also affect its biological interactions and applications .
Propiedades
Número CAS |
89740-18-1 |
|---|---|
Fórmula molecular |
C36H74 |
Peso molecular |
507.0 g/mol |
Nombre IUPAC |
7-methylpentatriacontane |
InChI |
InChI=1S/C36H74/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-36(3)34-32-9-7-5-2/h36H,4-35H2,1-3H3 |
Clave InChI |
MUVCANLRDMLDFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
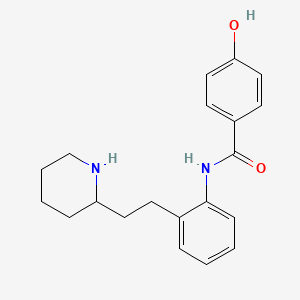
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
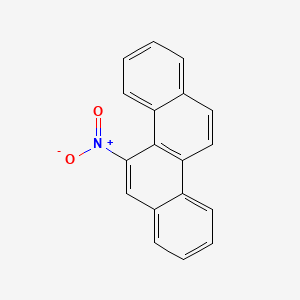
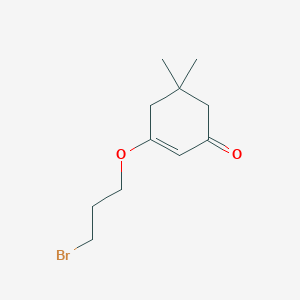

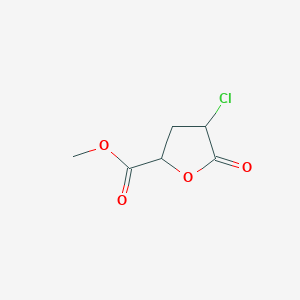
![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)
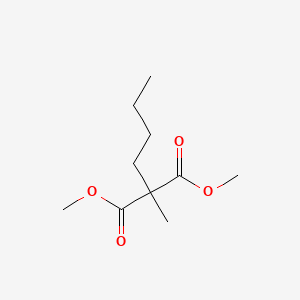
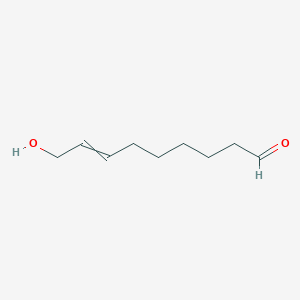
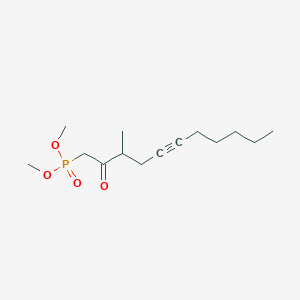
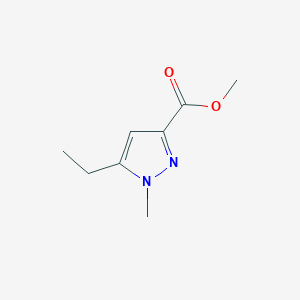
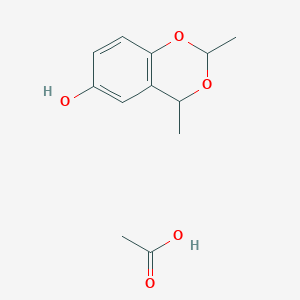
![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)
